NSC727447

HIV-1 Reverse Transcriptase Allosteric Inhibition RNase H

Investigating allosteric RNase H inhibition in HIV-1 RT without confounding polymerase disruption? NSC727447 (CAS 40106-12-5) is the validated vinylogous urea probe for dissecting p51 thumb subdomain-mediated regulation. • Allosteric p51 thumb subdomain binder; IC50 = 2.0 μM (HIV-1), 2.5 μM (HIV-2), 10.6 μM (human RNase H1) • ~5.3-fold viral selectivity-a benchmark for therapeutic window optimization studies • Spares DNA polymerase activity, enabling cleaner RNase H mechanistic interrogation Supplied at ≥98% HPLC purity with full analytical documentation. Standard global shipping.

Molecular Formula C10H14N2OS
Molecular Weight 210.30 g/mol
CAS No. 40106-12-5
Cat. No. B182945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC727447
CAS40106-12-5
SynonymsNSC 727447
NSC-727447
NSC727447
Molecular FormulaC10H14N2OS
Molecular Weight210.30 g/mol
Structural Identifiers
SMILESC1CCC2=C(CC1)SC(=C2C(=O)N)N
InChIInChI=1S/C10H14N2OS/c11-9(13)8-6-4-2-1-3-5-7(6)14-10(8)12/h1-5,12H2,(H2,11,13)
InChIKeyLULYZYNTDPUEKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NSC727447 Allosteric HIV-1 RNase H Inhibitor


NSC727447 (2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide) is a vinylogous urea compound identified from a high-throughput screen of the National Cancer Institute (NCI) libraries. It functions as an allosteric inhibitor of the ribonuclease H (RNase H) activity associated with HIV-1 and HIV-2 reverse transcriptase (RT), binding to the p51 thumb subdomain [1]. This mechanism is distinct from active-site, divalent metal-chelating inhibitors. The compound exhibits notable selectivity for viral RNase H over human RNase H1, with reported IC50 values of 2.0 μM (HIV-1), 2.5 μM (HIV-2), and 10.6 μM (human) .

Mechanism
Allosteric inhibition via p51 thumb subdomain — distinct from active-site metal chelators
Target engagement
Supports HIV-1/HIV-2 RNase H functional studies with selectivity over human RNase H1
Tool compound profile
Well-characterized vinylogous urea for allosteric site mapping and SAR baseline work

Why NSC727447 Is Irreplaceable


Substituting NSC727447 with other HIV-1 RNase H inhibitors, such as β-thujaplicinol or metal-chelating compounds, is not scientifically valid due to fundamentally different mechanisms of action. NSC727447 is an allosteric modulator that binds to the p51 thumb subdomain, whereas β-thujaplicinol and related molecules act by chelating divalent metal cations at the p66 RNase H active site [1]. A Yonetani–Theorell analysis confirmed that these two inhibitor classes bind in a mutually exclusive manner, meaning they do not compete for the same site and will have distinct resistance profiles and downstream biological effects [1]. Additionally, close analog NSC727448 has a different potency profile [2], underscoring that small structural changes within the vinylogous urea class significantly alter activity, making NSC727447 a uniquely characterized tool for studying allosteric inhibition of this enzyme.

Mechanism mismatch
Metal-chelating inhibitors (e.g., β-thujaplicinol) target the p66 active site; allosteric binding at p51 thumb cannot be replicated by those chemotypes.
Analog potency shift
Close analog NSC727448 shows a different potency profile; small vinylogous-urea modifications can alter RNase H inhibition, limiting direct substitution within the class.
Binding-site sensitivity
p51 mutations (Cys280, T286A) significantly reduce NSC727447 sensitivity while leaving active-site inhibitors unaffected — interchange may obscure allosteric-site readouts.

NSC727447 Head-to-Head Evidence


Allosteric vs. Active-Site Inhibition

NSC727447 inhibits HIV-1 RNase H via an allosteric mechanism, binding to the p51 thumb subdomain. This is fundamentally different from the active-site metal chelation mechanism of β-thujaplicinol. A Yonetani–Theorell analysis demonstrated that NSC727447 and β-thujaplicinol bind in a mutually exclusive manner [1]. Mutagenesis of the p51 subunit confirmed the binding site; substitutions at Cys280 reduced inhibitor sensitivity by ~45-fold, and the T286A mutant showed a ~19-fold reduction in IC50 [2].

Allosteric vs. Active-Site
Head-to-head
Mutually exclusive binding (Yonetani–Theorell parallel lines)
Supports allosteric site-specific study design
p51 Cys280/T286A mutants reduce sensitivity ~19–45-fold; comparator unchanged
HIV-1 Reverse Transcriptase Allosteric Inhibition RNase H Mechanism of Action

Selectivity: HIV-1 vs. Human RNase H

NSC727447 demonstrates a distinct selectivity profile, inhibiting HIV-1 and HIV-2 RNase H more potently than human RNase H. Its IC50 values are 2.0 μM for HIV-1, 2.5 μM for HIV-2, and 10.6 μM for human RNase H1, yielding a ~5.3-fold selectivity index for the viral target . This contrasts with β-thujaplicinol, which has a reported ~30-fold selectivity for HIV-1 over human RNase H1 (IC50: 0.2 μM for HIV-1 vs. 5.7 μM for human) [1].

Selectivity: HIV-1 vs. Human
Cross-study comparable
~5.3-fold selectivity index (HIV-1 IC50 2.0 μM vs. Human 10.6 μM)
Supports selectivity profiling context
Comparator β-thujaplicinol shows ~28.5-fold selectivity; different window for viral-host discrimination
Selectivity HIV-1 RNase H Human RNase H1 Off-Target Activity

Potency vs. Analog NSC727448

Within the vinylogous urea class, NSC727447 and NSC727448 were identified from the same screen. NSC727447 is more potent than its analog, NSC727448. BindingDB reports IC50 values of 2.0 μM (2,000 nM) for NSC727447 [1] and 3.2 μM (3,200 nM) for NSC727448 [2] against HIV-1 RT RNase H, representing a 1.6-fold difference.

Potency vs. Analog NSC727448
Cross-study comparable
1.6-fold more potent (NSC727447 IC50 2.0 μM vs. NSC727448 3.2 μM)
Supports SAR baseline selection
Fluorescence-based RNase H cleavage assay; data from BindingDB cross-referencing
Structure-Activity Relationship Vinylogous Urea HIV-1 RNase H Analog Comparison

RNase H vs. DNA Polymerase Inhibition

NSC727447 exhibits a degree of functional selectivity, inhibiting the RNase H activity of HIV-1 RT more potently than its DNA polymerase activity. While a precise IC50 shift ratio is not provided, the original characterization notes that DNA polymerase and pyrophosphorolysis activities were 'less sensitive to inhibition' by NSC727447 [1]. This contrasts with some active-site RNase H inhibitors that can more significantly inhibit polymerase function.

RNase H vs. Polymerase
Class-level inference
Preferential RNase H inhibition; DNA polymerase activity described as 'less sensitive'
Supports functional selectivity context
Quantitative IC50 shift not reported; requires assay-specific validation
Reverse Transcriptase DNA Polymerase RNase H Functional Selectivity

NSC727447 Research Applications


Mechanistic Studies of Allosteric Inhibition

NSC727447 is the tool of choice for dissecting allosteric regulation of HIV-1 RT RNase H. Its well-characterized binding to the p51 thumb subdomain [1] allows researchers to study conformational changes and long-range communication between RT subunits. It serves as a critical positive control for validating novel allosteric inhibitors and for mutagenesis studies aimed at mapping the p51 binding pocket .

SAR Campaigns for Vinylogous Ureas

As the more potent of the two originally identified vinylogous ureas [1], NSC727447 is the standard starting point for medicinal chemistry efforts seeking to optimize this scaffold. Its quantitative IC50 values against HIV-1 and HIV-2 RNase H provide a clear baseline for evaluating the impact of synthetic modifications on potency and selectivity.

Selectivity Profiling vs. Host RNase H

The documented moderate selectivity of NSC727447 for HIV-1 RNase H over human RNase H1 (~5.3-fold) [1] makes it a valuable comparator in studies aiming to improve the therapeutic window of RNase H inhibitors. It provides a benchmark for 'partial selectivity' against which more selective compounds (e.g., β-thujaplicinol, with ~30-fold selectivity) can be assessed, helping to define structure-selectivity relationships.

Functional Dissection of RT Activities

NSC727447 is an essential reagent for experiments requiring selective perturbation of the RNase H function of HIV-1 RT without abolishing its DNA polymerase activity. Its profile of 'less sensitive' polymerase inhibition [1] allows for cleaner interrogation of RNase H's specific role in viral replication, primer removal, and strand transfer, minimizing the confounding effects of total RT inactivation.

Application
Selection Property
Validation Focus
Allosteric mechanism studies
p51 thumb subdomain binding characterization
Mutagenesis and conformational-change endpoints
Vinylogous urea SAR campaigns
Baseline potency for scaffold optimization
IC50 benchmarking across HIV-1/HIV-2 RNase H
Selectivity profiling vs. host RNase H
Viral/human selectivity index context
Selectivity window improvement endpoints
Functional dissection of RT activities
RNase H-preferring inhibition profile
Polymerase-sparing endpoint validation

Technical Documentation Hub

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35 linked technical documents
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